molecular formula C16H17NO B1395386 3-(4-Benzylphenoxy)azetidine CAS No. 1219983-02-4

3-(4-Benzylphenoxy)azetidine

Cat. No.: B1395386
CAS No.: 1219983-02-4
M. Wt: 239.31 g/mol
InChI Key: VBGMADCIHLBMAS-UHFFFAOYSA-N
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Description

3-(4-Benzylphenoxy)azetidine: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzylphenoxy group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Benzylphenoxy)azetidine typically involves the reaction of 4-benzylphenol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of azetidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Benzylphenoxy)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-(4-Benzylphenoxy)azetidine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers. Its unique reactivity due to ring strain makes it valuable in creating diverse chemical structures .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets through its azetidine ring and benzylphenoxy group makes it a candidate for developing new therapeutic agents .

Medicine: The compound is explored for its potential medicinal properties, including antimicrobial and anticancer activities. Its unique structure allows it to interact with various biological pathways, making it a subject of interest in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer industries .

Mechanism of Action

The mechanism of action of 3-(4-Benzylphenoxy)azetidine involves its interaction with molecular targets through its azetidine ring and benzylphenoxy group. The ring strain in the azetidine ring makes it highly reactive, allowing it to form covalent bonds with biological molecules. This reactivity can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: 3-(4-Benzylphenoxy)azetidine is unique due to the presence of the benzylphenoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and increases its potential for use in various applications compared to simpler azetidines .

Properties

IUPAC Name

3-(4-benzylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-2-4-13(5-3-1)10-14-6-8-15(9-7-14)18-16-11-17-12-16/h1-9,16-17H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGMADCIHLBMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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